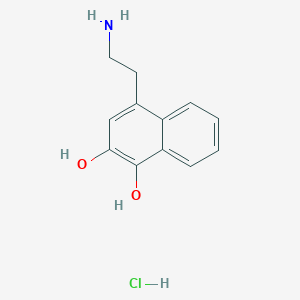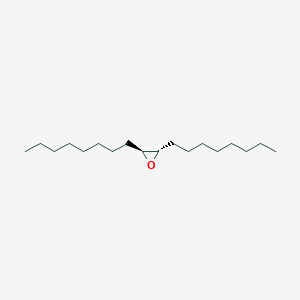
3-Cyclohexyl-3-hydroxy-2,4-diphenylpentanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclohexyl-3-hydroxy-2,4-diphenylpentanedioic acid is an organic compound with a complex structure that includes cyclohexyl, hydroxy, and diphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-3-hydroxy-2,4-diphenylpentanedioic acid typically involves multi-step organic reactions. One common method includes the aldol condensation of cyclohexanone with benzaldehyde, followed by subsequent reactions to introduce the hydroxy and carboxylic acid groups. The reaction conditions often require the use of strong bases like sodium hydroxide and organic solvents such as ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclohexyl-3-hydroxy-2,4-diphenylpentanedioic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for nitration, bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
3-Cyclohexyl-3-hydroxy-2,4-diphenylpentanedioic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Cyclohexyl-3-hydroxy-2,4-diphenylpentanedioic acid involves its interaction with specific molecular targets. The hydroxy and carboxylic acid groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The aromatic rings may also participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexyl derivatives: Compounds like cyclohexylamine and cyclohexanol share the cyclohexyl group.
Diphenyl derivatives: Compounds such as diphenylmethane and diphenyl ether contain the diphenyl moiety.
Hydroxy acids: Compounds like lactic acid and citric acid have hydroxy and carboxylic acid groups.
Uniqueness
3-Cyclohexyl-3-hydroxy-2,4-diphenylpentanedioic acid is unique due to its combination of cyclohexyl, hydroxy, and diphenyl groups, which confer distinct chemical and physical properties
Propiedades
Número CAS |
61259-28-7 |
|---|---|
Fórmula molecular |
C23H26O5 |
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
3-cyclohexyl-3-hydroxy-2,4-diphenylpentanedioic acid |
InChI |
InChI=1S/C23H26O5/c24-21(25)19(16-10-4-1-5-11-16)23(28,18-14-8-3-9-15-18)20(22(26)27)17-12-6-2-7-13-17/h1-2,4-7,10-13,18-20,28H,3,8-9,14-15H2,(H,24,25)(H,26,27) |
Clave InChI |
ZOZLTESMMMBGTH-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C(C(C2=CC=CC=C2)C(=O)O)(C(C3=CC=CC=C3)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phosphonic acid, [2-[(3-amino-1-oxopropyl)amino]ethyl]-](/img/structure/B14599248.png)




![1,3,3-Trimethyl-5-methylidenebicyclo[4.1.0]heptane](/img/structure/B14599263.png)
![(4H-Furo[3,2-b]indol-2-yl)(piperidin-1-yl)methanone](/img/structure/B14599268.png)
![1,2-Dimethyl-3,5-diphenyl-4-[(prop-2-yn-1-yl)oxy]-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate](/img/structure/B14599275.png)

![1-(3-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole](/img/structure/B14599286.png)
![2-Methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B14599294.png)
![1-[2-(4-Fluorophenyl)nonyl]imidazole;nitric acid](/img/structure/B14599307.png)

![Benzeneacetic acid, 2-[(4-chloro-3-fluorophenyl)thio]-](/img/structure/B14599324.png)
